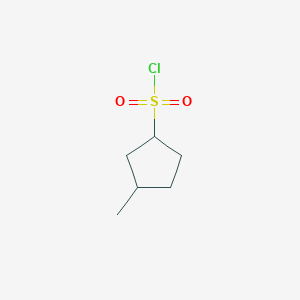

3-Methylcyclopentane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3-methylcyclopentane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2S/c1-5-2-3-6(4-5)10(7,8)9/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWPWRMFASOZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1342745-21-4 | |

| Record name | 3-methylcyclopentane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Stability of 3-Methylcyclopentane-1-sulfonyl chloride under ambient conditions

Stability of 3-Methylcyclopentane-1-sulfonyl chloride Under Ambient Conditions

Executive Summary

This compound (CAS: 1342745-21-4) is a secondary cycloalkanesulfonyl chloride used as a specialized building block in pharmaceutical and agrochemical synthesis.[1] Unlike robust arylsulfonyl chlorides (e.g., tosyl chloride), this aliphatic, secondary sulfonyl chloride exhibits heightened sensitivity to moisture and thermal stress.

Under ambient conditions (20–25°C, 1 atm), the compound is metastable . It requires strictly anhydrous storage to prevent hydrolysis into 3-methylcyclopentanesulfonic acid and hydrogen chloride.[1] Furthermore, as a secondary sulfonyl chloride, it possesses a latent risk of thermal desulfonylation (loss of SO

This guide provides the mechanistic grounding, handling protocols, and self-validating stability assays required to maintain the integrity of this reagent.

Mechanistic Stability Profile

To control stability, one must understand the specific degradation pathways dictated by the cyclopentane ring and the secondary carbon-sulfur bond.

Hydrolysis (Primary Ambient Risk)

The dominant degradation pathway under ambient conditions is nucleophilic attack by water at the sulfur atom. The inductive effect of the cycloalkyl group makes the sulfur center electrophilic, though slightly less so than in aromatic analogs. However, the absence of conjugation renders the S-Cl bond labile to moisture.

-

Mechanism: Water acts as a nucleophile, attacking the sulfur atom. The chloride ion is displaced, forming 3-methylcyclopentanesulfonic acid and HCl.[1]

-

Catalysis: The reaction is autocatalytic; the generated HCl protonates water, increasing the acidity of the medium, which can further solubilize moisture and accelerate degradation.

Thermal Desulfonylation (Secondary Risk)

Unlike primary sulfonyl chlorides, secondary isomers like this compound have a lower energy barrier for homolytic C-S bond cleavage.[1]

-

Pathway: At elevated temperatures (>50°C) or under UV exposure, the molecule can extrude sulfur dioxide (

) to form a secondary alkyl chloride (1-chloro-3-methylcyclopentane) or radical intermediates.[1]

Visualization of Degradation Pathways

The following diagram maps the kinetic risks associated with this molecule.

Caption: Figure 1. Dual degradation pathways: Hydrolysis (dominant at ambient) and Desulfonylation (thermal risk).

Handling and Storage Protocols

The following protocols are designed to be self-validating systems. Do not deviate from these parameters without empirical justification.

Storage Specifications

| Parameter | Specification | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Suppresses thermal desulfonylation and slows hydrolysis kinetics.[1] |

| Atmosphere | Argon or Nitrogen (Dry) | Prevents ingress of atmospheric moisture.[1] Argon is preferred due to higher density.[1] |

| Container | Amber Glass with PTFE-lined Septum | Amber glass blocks UV (radical initiator); PTFE prevents leaching of plasticizers.[1] |

| Dessicant | P | Acts as a scavenger for any moisture that permeates the primary seal.[1] |

Handling Workflow

Critical Step: Never open the stock bottle in a humid atmosphere (>40% RH).[1]

-

Equilibration: Allow the refrigerated container to warm to room temperature inside a desiccator before opening. Why? Opening a cold bottle condenses atmospheric moisture directly into the reagent.

-

Aliquot Transfer: Use a dry syringe or cannula transfer under positive inert gas pressure.[1] Avoid pouring.

-

Re-sealing: Parafilm is insufficient. Use electrical tape or a secondary heat-shrink seal over the cap if storing for >1 month.[1]

Stability-Indicating Analytical Method

To verify the integrity of this compound, simple TLC is insufficient because the sulfonic acid byproduct is polar and may streak.[1] The following Derivatization-HPLC method is the gold standard for quantification.

Principle

Direct analysis of sulfonyl chlorides on HPLC is difficult due to on-column hydrolysis.[1] We chemically "quench" the reactive chloride with an excess of a secondary amine (e.g., morpholine) to form a stable sulfonamide, which is then quantified.

Protocol: Quantitative Morpholine Quench

-

Reagent Prep: Prepare a 0.1 M solution of morpholine in dry Dichloromethane (DCM).

-

Sample Prep: Dissolve ~10 mg of the sulfonyl chloride sample in 1 mL of dry DCM.

-

Reaction: Add 2.0 equivalents of the morpholine solution. Stir for 10 minutes at RT.

-

Reaction:

[1]

-

-

Analysis: Inject the mixture into HPLC-UV/MS.

Analytical Workflow Diagram

Caption: Figure 2. Derivatization workflow to accurately quantify active sulfonyl chloride content.

Troubleshooting & FAQs

Q: The liquid has turned cloudy or deposited a solid.

-

Diagnosis: The solid is likely 3-methylcyclopentanesulfonic acid (the hydrolysis product), which is often solid or a viscous gum, unlike the liquid chloride.

-

Action: Do not filter and use. The remaining liquid is likely enriched with HCl. Distillation is risky due to thermal instability.[1] Discard and purchase fresh material.

Q: Can I distill this compound to purify it?

-

Risk: High.[1] As a secondary sulfonyl chloride, the boiling point is high, and the desulfonylation temperature is likely close to the boiling point.

-

Recommendation: If purification is absolute necessary, use Kugelrohr distillation under high vacuum (<0.1 mmHg) at the lowest possible temperature.[1] Do not exceed 60°C bath temperature.[1]

References

-

PubChem. (n.d.).[1] this compound (Compound).[1] National Library of Medicine.[1] Retrieved from [Link][1]

-

King, J. F., et al. (1989).[1] Mechanisms of Hydrolysis of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. (Validation of hydrolysis mechanism for aliphatic sulfonyl chlorides).

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: Cycloalkanesulfonyl chlorides. (General safety and handling data for class analogs).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides using 3-Methylcyclopentane-1-sulfonyl chloride

Introduction: The Enduring Importance of the Sulfonamide Moiety

The sulfonamide functional group, -S(=O)₂-NR₂R₃, is a cornerstone of modern medicinal chemistry and drug development. Since the discovery of the antibacterial properties of prontosil, the first commercially available sulfonamide, this versatile scaffold has been incorporated into a vast array of therapeutic agents.[1] Beyond their well-established role as antimicrobial agents that competitively inhibit dihydropteroate synthetase in bacteria, sulfonamides exhibit a broad spectrum of biological activities, including diuretic, anticonvulsant, anti-inflammatory, and anticancer properties. The continued exploration of novel sulfonamide-containing molecules underscores the necessity for robust and well-documented synthetic protocols.

This comprehensive guide provides a detailed procedure for the synthesis of sulfonamides utilizing 3-Methylcyclopentane-1-sulfonyl chloride as a key building block. The inclusion of a sterically defined, non-aromatic sulfonyl chloride allows for the generation of novel chemical entities with distinct three-dimensional profiles, a critical aspect in modern drug design. These application notes are intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and exploration of new sulfonamide-based compounds.

The Chemistry of Sulfonamide Bond Formation: A Mechanistic Overview

The most classical and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[2] This nucleophilic substitution reaction at the sulfonyl sulfur is typically facilitated by the presence of a base to neutralize the hydrochloric acid byproduct.[1]

The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. The presence of a base, such as pyridine or triethylamine, is crucial to deprotonate the resulting ammonium salt, thus driving the reaction to completion and preventing the protonation of the starting amine, which would render it non-nucleophilic.

Synthesis of the Key Reagent: this compound

For completeness and to provide researchers with full control over their synthetic route, a plausible pathway for the synthesis of the title reagent, this compound, is outlined below. This is particularly useful as this specific sulfonyl chloride may not be readily available from all commercial suppliers. The synthesis commences from the commercially available 3-methylcyclopentanone.

Step 1: Reduction of 3-Methylcyclopentanone to 3-Methylcyclopentanol

3-Methylcyclopentanone can be reduced to the corresponding alcohol, 3-methylcyclopentanol, using a standard reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.[3]

Step 2: Conversion of 3-Methylcyclopentanol to 3-Methylcyclopentyl Chloride

The secondary alcohol can be converted to the corresponding alkyl chloride. A common method involves the use of thionyl chloride (SOCl₂) or reaction with concentrated hydrochloric acid.[4]

Step 3: Formation of a Thiol or Thiol Precursor

The alkyl chloride can be converted to a thiol. A common method is the reaction with sodium hydrosulfide (NaSH). Alternatively, for a more controlled process, reaction with thiourea followed by hydrolysis can be employed.

Step 4: Oxidative Chlorination to this compound

The final step involves the oxidative chlorination of the thiol. This can be achieved by treating the thiol with chlorine gas in the presence of water or by using reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source.[5]

Experimental Protocol: Synthesis of a Representative Sulfonamide

This protocol details the synthesis of N-benzyl-3-methylcyclopentane-1-sulfonamide as a representative example. The principles and procedures can be adapted for a wide range of primary and secondary amines.

Materials and Reagents:

-

This compound

-

Benzylamine

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Workflow Diagram:

Caption: General workflow for the synthesis of N-benzyl-3-methylcyclopentane-1-sulfonamide.

Detailed Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Amine and Base: In a separate flask, prepare a solution of benzylamine (1.0-1.2 eq) and anhydrous pyridine (1.5-2.0 eq) in anhydrous DCM.

-

Reaction: Slowly add the benzylamine/pyridine solution to the stirred solution of the sulfonyl chloride at 0 °C using a dropping funnel over 15-30 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Aqueous Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

Purification:

The crude sulfonamide can be purified by one of the following methods:

-

Recrystallization: This is often the most effective method for purifying solid sulfonamides.[6][7] A suitable solvent system should be determined experimentally. Common solvents for recrystallization of sulfonamides include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[6][8] The crude product is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by vacuum filtration.

-

Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification can be achieved by silica gel column chromatography using an appropriate eluent system, typically a mixture of ethyl acetate and hexanes.

Characterization:

The identity and purity of the synthesized sulfonamide should be confirmed by a combination of spectroscopic methods.

Table 1: Key Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Stoichiometry | ||

| This compound | 1.0 eq | Limiting reagent |

| Amine (e.g., Benzylamine) | 1.0 - 1.2 eq | A slight excess can help drive the reaction to completion. |

| Base (e.g., Pyridine) | 1.5 - 2.0 eq | To neutralize the HCl byproduct and act as a catalyst. |

| Solvent | Anhydrous Dichloromethane | Aprotic solvent that dissolves the reactants well. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming to RT ensures completion. |

| Reaction Time | 2 - 16 hours | Monitored by TLC for completion. |

Spectroscopic Data for a Representative Alkyl Sulfonamide (N-benzyl-3-methylcyclopentane-1-sulfonamide):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons around 7.2-7.4 ppm and the benzylic CH₂ protons), the methyl group on the cyclopentyl ring (a doublet), and the protons of the cyclopentyl ring. The N-H proton of the sulfonamide will appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to the aromatic and aliphatic carbons in the molecule.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the sulfonamide group. The asymmetric and symmetric stretching vibrations of the S=O group typically appear in the ranges of 1370-1315 cm⁻¹ and 1181-1119 cm⁻¹, respectively.[10] An N-H stretching vibration will also be present for primary and secondary sulfonamides.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product.[11][12] Fragmentation patterns can also provide structural information.[13]

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Inactive sulfonyl chloride (hydrolyzed).2. Poorly reactive amine (sterically hindered or electron-deficient).3. Insufficient base or wet reagents/solvents. | 1. Use freshly prepared or properly stored sulfonyl chloride.2. Increase reaction temperature, use a more forcing solvent, or add a catalyst like DMAP.[5]3. Ensure all reagents and solvents are anhydrous and use a sufficient excess of base. |

| Formation of Side Products | 1. Reaction of the amine with the solvent (if reactive).2. Dimerization or polymerization if the amine has multiple reactive sites. | 1. Choose an inert solvent like DCM, THF, or acetonitrile.2. Use protecting groups for other reactive functionalities on the amine.[14] |

| "Oiling Out" During Recrystallization | 1. The melting point of the product is lower than the boiling point of the solvent.2. High concentration of impurities. | 1. Use a lower-boiling point solvent or a different solvent mixture. Allow for slower cooling.[6]2. Perform a preliminary purification by column chromatography before recrystallization. |

| Difficulty Removing Pyridine | Pyridine is basic and can be challenging to remove completely with aqueous washes. | Use multiple washes with dilute acid (e.g., 1 M HCl or 5% copper sulfate solution). |

Conclusion

The synthesis of sulfonamides from sulfonyl chlorides remains a fundamental and highly reliable transformation in organic chemistry. The use of this compound offers an avenue to novel, non-aromatic sulfonamides with potential applications in drug discovery and materials science. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can confidently synthesize and purify these valuable compounds. The key to success lies in the careful control of reaction conditions, the use of anhydrous reagents and solvents, and the appropriate selection of purification techniques.

References

-

Wikipedia. (2024). Sulfonamide (chemistry). In Wikipedia. Retrieved from [Link]

- Todua, N. G., Tretyakov, K. V., Borisov, R. S., Zhilyaev, D. I., Zaikin, V. G., Stein, S. E., & Mikaia, A. I. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry, 25(6), 750–754.

- Wang, L., He, W., & Zhang, Y. (2018). NMP-mediated chlorination of aliphatic alcohols with aryl sulfonyl chloride for the synthesis of alkyl chlorides.

- Todua, N. G., Tretyakov, K. V., Borisov, R. S., Zhilyaev, D. I., Zaikin, V. G., Stein, S. E., & Mikaia, A. I. (2011). Electron ionization mass spectra of alkylated sulfabenzamides. Rapid Communications in Mass Spectrometry, 25(6), 750-754.

- Zheng, Y., & Toste, F. D. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 12(21), 4876–4879.

-

Thieme Chemistry. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry. Retrieved from [Link]

- Baran, P. S., & O'Brien, A. G. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

-

The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 10.3: Converting an Alcohol to a Sulfonate Ester. Chemistry LibreTexts. Retrieved from [Link]

- Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 1-10.

-

Organic Chemistry Portal. (n.d.). Preparation of alkyl halides from alcohols. Organic Chemistry Portal. Retrieved from [Link]

-

ResearchGate. (2010). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. Retrieved from [Link]

-

Zaragoza, F. (2020, September 5). Alcohols to Alkyl Chlorides, Part 6. YouTube. Retrieved from [Link]

-

ResearchGate. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. Retrieved from [Link]

- Ball, N. D., & am Ende, C. W. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Organic Letters, 20(12), 3687–3691.

- Willis, M. C. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 235-256). The Royal Society of Chemistry.

-

Xi'an Efine Biotech Co., Ltd. (2025). Methyl cyclopentenolone:Introduction,Synthesis methods and Main applications. Xi'an Efine Biotech Co., Ltd. Retrieved from [Link]

- Procter, D. J., & Gammack, J. D. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(5), 1436–1440.

-

ChemSynthesis. (n.d.). 3-methylcyclopentanone. ChemSynthesis. Retrieved from [Link]

- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669.

-

Dr. B. (2024, June 17). CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Sulfonate. YouTube. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Carbon-13 Magnetic Resonance Spectroscopy of Drugs. Sulfonamides. ElectronicsAndBooks. Retrieved from [Link]

-

ResearchGate. (2017). Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Retrieved from [Link]

- Willis, M. C., & Hall, A. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9209–9213.

- G. C. Levy, & G. L. Nelson. (1974). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 63(12), 1920-1921.

- Sun, K., & Chen, H. (2010). Identification of sulfonic acids and sulfonates by mass spectrometry. Analytical Chemistry, 82(19), 8049–8056.

- Popova, A., & Binev, I. (2007). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach. Journal of Physical Organic Chemistry, 20(12), 1017-1025.

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanols. Organic Chemistry Portal. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopentenones. Organic Chemistry Portal. Retrieved from [Link]

- Feng, J., & Wu, X.-F. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.

-

University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. University of Colorado Boulder. Retrieved from [Link]

-

Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Reddit. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentanol, 3-methyl-. NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US2777844A - Sulfonamide purification process. Google Patents.

-

Chemsrc. (n.d.). 3-methylcyclopentanol | CAS#:18729-48-1. Chemsrc. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. UCLA Chemistry and Biochemistry. Retrieved from [Link]

-

City University of New York. (n.d.). Purification by Recrystallization. CUNY. Retrieved from [Link]

- Maccarone, A. T., et al. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. International Journal of Molecular Sciences, 23(10), 5519.

-

Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). Retrieved from [Link]

Sources

- 1. CN103086858A - Synthetic method of 3-methyl-cyclopentanone - Google Patents [patents.google.com]

- 2. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 3. 3-Methylcyclopentanone | 1757-42-2 [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 9. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Electron ionization mass spectra of alkylated sulfabenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electron ionization mass spectra of alkylated sulfabenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

Reaction conditions for coupling 3-Methylcyclopentane-1-sulfonyl chloride with amines

Application Note & Protocol Guide

Topic: Reaction Conditions for the Synthesis of Novel Sulfonamides via Coupling of 3-Methylcyclopentane-1-sulfonyl Chloride with Amines

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a significant portion of pharmaceuticals due to its unique physicochemical properties and metabolic stability.[1][2] This application note provides a comprehensive guide for the synthesis of N-substituted-3-methylcyclopentylsulfonamides through the coupling of this compound with various primary and secondary amines, as well as anilines. As a senior application scientist, this guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, offering insights into reaction optimization, troubleshooting, and characterization. We present detailed, validated protocols for different amine classes, supported by mechanistic discussions and a visual workflow to aid in experimental design. The aim is to equip researchers with the expertise to efficiently synthesize these valuable compounds and navigate the common challenges associated with sulfonamide formation.

The Core Reaction: Mechanistic & Strategic Insights

The synthesis of sulfonamides from sulfonyl chlorides and amines is a classic yet nuanced transformation.[1][3] The fundamental reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This process displaces the chloride, which is a good leaving group, to form a protonated sulfonamide intermediate. A base is required to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.[4]

The Role of the Base

The choice of base is critical and depends on the amine's reactivity and the desired reaction conditions.

-

Tertiary Amines (e.g., Triethylamine, DIPEA): These are non-nucleophilic bases that act solely as proton scavengers. They are the most common choice for this reaction.

-

Pyridine: Often used as both a base and a solvent. While effective, it can sometimes act as a nucleophilic catalyst itself, which can be beneficial, especially for less reactive amines.[5][6] However, its high boiling point can complicate product isolation.

-

Inorganic Bases (e.g., Na₂CO₃, K₂CO₃): Can be used in biphasic systems or when a milder, heterogeneous base is preferred.[1]

The Power of Nucleophilic Catalysis: DMAP

For challenging substrates, such as sterically hindered secondary amines or electron-deficient anilines, the reaction can be sluggish.[5][7] In these cases, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction rate.[8][9] DMAP functions as a superior nucleophilic catalyst by first reacting with the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP intermediate.[7] This intermediate is significantly more electrophilic than the starting sulfonyl chloride, making it more susceptible to attack by even weak amine nucleophiles. DFT calculations have shown that the energy barrier for the formation of the sulfonyl-DMAP intermediate is significantly lower than for intermediates formed with other bases like collidine, explaining its enhanced reactivity.[7][8]

Critical Reaction Parameters & Optimization

Successful sulfonamide synthesis hinges on the careful selection and control of several key parameters. The 3-methylcyclopentyl moiety introduces moderate steric bulk, making these considerations particularly relevant.[10]

| Parameter | Key Considerations & Rationale | Recommended Starting Point |

| Amine Nucleophilicity | Primary aliphatic amines are highly reactive. Secondary amines are less reactive due to increased steric hindrance.[5][11] Anilines are weak nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. | For primary amines, standard conditions suffice. For secondary amines and anilines, consider adding a catalyst like DMAP or using slightly elevated temperatures.[1][7] |

| Stoichiometry | The amine is the limiting reagent. A slight excess of the sulfonyl chloride (1.1-1.2 eq.) can ensure full conversion of the amine. The base should be in excess (1.5-2.0 eq.) to neutralize all generated HCl. | Amine (1.0 eq.), this compound (1.1 eq.), Base (1.5 eq.), DMAP (0.1 eq. if needed). |

| Solvent | Aprotic solvents are preferred to avoid reaction with the sulfonyl chloride. Dichloromethane (DCM) is a common choice due to its inertness and ease of removal.[5] Acetonitrile (ACN) and Tetrahydrofuran (THF) are also widely used.[5][12] | Dichloromethane (DCM). |

| Temperature | The reaction is typically exothermic. Starting at a low temperature (0 °C) helps control the initial reaction rate and minimize side product formation. The reaction is then allowed to warm to room temperature to ensure completion. | Start at 0 °C for the addition of the sulfonyl chloride, then warm to room temperature (20-25 °C) for 2-16 hours. |

| Reaction Monitoring | Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to monitor the disappearance of the starting amine. | Check reaction progress after 1-2 hours and then periodically until the amine is consumed. |

Experimental Protocols

Safety Note: this compound is a reactive electrophile and is corrosive and moisture-sensitive. Handle in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Coupling with a Primary Amine (Benzylamine)

This protocol outlines a standard procedure for highly nucleophilic primary amines.

Materials:

-

This compound (1.1 eq.)

-

Benzylamine (1.0 eq.)

-

Triethylamine (Et₃N) (1.5 eq.)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq.) and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq.) to the stirred solution.

-

In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the amine solution over 10-15 minutes at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction by TLC until the benzylamine is consumed (typically 1-3 hours).

-

Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude N-benzyl-3-methylcyclopentanesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by flash column chromatography on silica gel.[13][14]

Protocol 2: DMAP-Catalyzed Coupling with a Secondary Amine (Morpholine)

This protocol is optimized for less reactive secondary amines where catalysis is beneficial.

Materials:

-

This compound (1.1 eq.)

-

Morpholine (1.0 eq.)

-

Triethylamine (Et₃N) (1.5 eq.)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

-

Dichloromethane (DCM), anhydrous

-

Standard work-up reagents (as in Protocol 1)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add morpholine (1.0 eq.), DMAP (0.1 eq.), and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq.) to the stirred solution.

-

Add a solution of this compound (1.1 eq.) in anhydrous DCM dropwise over 10-15 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature.

-

Monitor the reaction by TLC or LC-MS. The reaction may require a longer time (4-16 hours) compared to primary amines. If the reaction is sluggish, gentle heating (e.g., 40 °C) can be applied.

-

Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.

Protocol 3: Coupling with a Weakly Nucleophilic Amine (Aniline)

This protocol addresses the low nucleophilicity of aromatic amines.

Materials:

-

This compound (1.2 eq.)

-

Aniline (1.0 eq.)

-

Pyridine (used as both base and solvent)

-

DMAP (0.1 eq.)

-

Ethyl Acetate (EtOAc)

-

Standard work-up reagents (as in Protocol 1)

Procedure:

-

To a round-bottom flask, add aniline (1.0 eq.), DMAP (0.1 eq.), and pyridine.

-

Cool the solution to 0 °C.

-

Add this compound (1.2 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and then heat to 50-60 °C.

-

Monitor the reaction for completion (may take 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the pyridine.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer extensively with 1M HCl (to remove residual pyridine), followed by saturated NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude N-phenyl-3-methylcyclopentanesulfonamide by flash column chromatography or recrystallization.

General Workflow & Optimization Strategy

The following diagram outlines a logical workflow for approaching the synthesis and optimization of 3-methylcyclopentylsulfonamides.

Caption: A generalized workflow for the synthesis and optimization of sulfonamides.

Product Characterization

Confirmation of the desired sulfonamide product is typically achieved through standard spectroscopic methods.

-

¹H and ¹³C NMR Spectroscopy: The formation of the S-N bond results in characteristic chemical shifts. The protons on the carbon adjacent to the sulfonamide nitrogen will be deshielded. The appearance of signals corresponding to both the 3-methylcyclopentyl group and the amine fragment is expected.[15][16][17]

-

IR Spectroscopy: The presence of the sulfonamide group is confirmed by two strong characteristic stretching vibrations for the S=O bonds, typically found in the regions of 1320-1310 cm⁻¹ (asymmetric) and 1155-1143 cm⁻¹ (symmetric).[18] A band for the S-N stretch can also be observed around 900 cm⁻¹.[18]

-

Mass Spectrometry: Provides the molecular weight of the synthesized compound, confirming the successful coupling.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive sulfonyl chloride (hydrolyzed).2. Low nucleophilicity of the amine.3. Insufficient base. | 1. Use fresh or properly stored sulfonyl chloride.2. Add catalytic DMAP; increase reaction temperature.[7]3. Ensure at least 1.5 equivalents of base are used. |

| Multiple Products Observed | 1. Reaction with a di-functional amine.2. Side reactions due to excessive heat. | 1. Use appropriate protecting group strategies.2. Maintain proper temperature control, especially during addition. |

| Product "Oiling Out" During Recrystallization | 1. Impurities present.2. Solvent choice is suboptimal.3. Cooling too rapidly. | 1. Perform a preliminary purification by column chromatography.[13]2. Change the solvent system (e.g., use an ethanol-water or isopropanol-water mixture).[13][19]3. Re-dissolve the oil, add slightly more solvent, and allow to cool slowly.[13] |

| Difficulty Removing Pyridine | Pyridine has a high boiling point and forms salts. | Co-evaporate with a high-boiling solvent like toluene. Perform multiple acidic washes (e.g., 1M HCl or 5% CuSO₄ solution) during work-up. |

References

-

CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Available at: [Link]

-

Journal of Inorganic Biochemistry. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Available at: [Link]

-

Langmuir. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Available at: [Link]

-

RSC Advances. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Available at: [Link]

-

Journal of the American Chemical Society. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Available at: [Link]

-

Green Chemistry. (2024). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Available at: [Link]

-

Molecules. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Available at: [Link]

-

Angewandte Chemie International Edition. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Available at: [Link]

-

ResearchGate. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Available at: [Link]

-

Journal of Medicinal Chemistry. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Available at: [Link]

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available at: [Link]

-

Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

-

ResearchGate. (2023). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]

- Google Patents. (1957). Sulfonamide purification process.

-

The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

- Google Patents. (1998). PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS.

-

Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]

-

Organic Letters. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Available at: [Link]

-

Tetrahedron Letters. (2005). Preparation of sulfonamides from N-silylamines. Available at: [Link]

-

RSC Advances. (2014). A rapid and green synthesis of N-sulfonylated amines using microwave irradiation. Available at: [Link]

-

Organic Letters. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]

-

Supporting Information. (2011). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

-

Accounts of Chemical Research. (1998). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Available at: [Link]

-

International Journal of Medicinal Chemistry. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Available at: [Link]

-

ResearchGate. (2002). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Available at: [Link]

-

Molecules. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Available at: [Link]

-

Organic Chemistry Portal. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Available at: [Link]

-

YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Available at: [Link]

Sources

- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. cbijournal.com [cbijournal.com]

- 6. researchgate.net [researchgate.net]

- 7. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. chem960.com [chem960.com]

- 11. researchgate.net [researchgate.net]

- 12. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 15. 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Solvent Selection for Reactions Involving 3-Methylcyclopentane-1-sulfonyl chloride

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for chemical reactions involving 3-Methylcyclopentane-1-sulfonyl chloride. As a sterically influenced alkylsulfonyl chloride, its reactivity and the outcome of its reactions are profoundly dictated by the choice of the reaction medium. This guide moves beyond a simple list of solvents to provide a detailed exposition of the underlying chemical principles, including reaction mechanisms, solvent-solute interactions, and the impact of solvent properties on reaction kinetics and product purity. Detailed protocols for solvent screening and a general procedure for sulfonamide synthesis are provided, supported by data-driven recommendations and visual aids to facilitate experimental design and optimization.

Introduction to this compound

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the highly reactive sulfonyl chloride moiety (-SO₂Cl), which is a potent electrophile for the formation of sulfonamides and sulfonate esters—functional groups prevalent in a wide array of therapeutic agents.[2] The presence of the 3-methylcyclopentyl group introduces specific steric and electronic properties that can be leveraged to achieve desired selectivity in complex molecule synthesis.[1]

The primary reactions of this compound involve nucleophilic substitution at the sulfur atom. These reactions are generally considered to proceed via a concerted bimolecular nucleophilic substitution (Sₙ2) mechanism.[3] The choice of solvent is therefore a critical parameter that can dramatically influence the reaction rate, yield, and even the product distribution.

The Critical Role of the Solvent: Theoretical Considerations

The solvent is not merely an inert medium for the dissolution of reactants; it is an active participant in the reaction, influencing the energies of the ground and transition states. For reactions of this compound, the solvent's properties directly impact the Sₙ2-like transition state.

Solvent Polarity and Reaction Mechanism

The Sₙ2 reaction of a sulfonyl chloride with a nucleophile, such as an amine, proceeds through a transition state where charge is more dispersed than in the reactants. According to Hughes-Ingold rules, an increase in solvent polarity can stabilize charged intermediates.[4] For many sulfonylation reactions, polar solvents generally lead to faster reaction rates.[4]

However, the nature of the polar solvent is crucial. Solvents are broadly classified as polar protic (e.g., water, alcohols) and polar aprotic (e.g., acetonitrile, DMF, DMSO).

-

Polar Protic Solvents: These solvents possess acidic protons and are capable of hydrogen bonding. While they can dissolve the sulfonyl chloride and the nucleophile, they can also strongly solvate the nucleophile through hydrogen bonds, creating a "solvent cage". This caging effect deactivates the nucleophile, significantly slowing down the Sₙ2 reaction.[5] Furthermore, protic solvents can act as competing nucleophiles, leading to undesired solvolysis products (sulfonic acids or esters).[4]

-

Polar Aprotic Solvents: These solvents have significant dipole moments but lack acidic protons. They are excellent at solvating cations but poorly solvate anions (the nucleophiles). This leaves the nucleophile "naked" and highly reactive, thereby accelerating the Sₙ2 reaction.[5] For this reason, polar aprotic solvents are generally the preferred choice for reactions involving sulfonyl chlorides.

-

Nonpolar Solvents: These solvents have low dielectric constants and do not effectively solvate charged species. Reactions in nonpolar solvents are often slow due to poor solubility of reactants and lack of stabilization of any charge separation in the transition state.

The interplay between solvent polarity and proticity is visually summarized in the workflow below.

Caption: Solvent Selection Workflow for Sₙ2 Reactions.

Steric Considerations for this compound

The 3-methylcyclopentyl group imparts a degree of steric hindrance around the sulfonyl group. While alkylsulfonyl chlorides are generally highly reactive, increased steric bulk can slow the rate of nucleophilic attack.[3] This makes the choice of an appropriate solvent even more critical to ensure efficient reaction. A solvent that promotes a highly reactive, unsolvated nucleophile will be particularly beneficial in overcoming the steric barrier.

Data-Driven Solvent Selection

The following table summarizes the properties of common solvents and their general suitability for reactions with this compound.

| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) | Type | Suitability for Sₙ2 Reactions | Rationale & Comments |

| Acetonitrile (ACN) | 37.5 | 3.92 | Polar Aprotic | Excellent | High polarity accelerates the reaction, while its aprotic nature leaves the nucleophile highly reactive. Good solubility for many organic compounds.[2] |

| Dichloromethane (DCM) | 9.1 | 1.60 | Polar Aprotic | Good | A versatile, less polar aprotic solvent. Commonly used and effective for many sulfonylation reactions.[2] Its lower boiling point facilitates removal. |

| Tetrahydrofuran (THF) | 7.5 | 1.75 | Polar Aprotic | Good | A good general-purpose polar aprotic solvent. Often used in combination with a base like triethylamine.[2] |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | Polar Aprotic | Good to Fair | High polarity and boiling point can be advantageous for sluggish reactions. However, it can be difficult to remove and may promote side reactions at elevated temperatures. |

| Dimethyl Sulfoxide (DMSO) | 47 | 3.96 | Polar Aprotic | Fair to Poor | Very high polarity, but its reactivity and high boiling point can lead to complex workups and byproduct formation. Can react explosively with some sulfonyl chlorides. |

| Acetone | 21 | 2.88 | Polar Aprotic | Fair | Can be effective, but its electrophilic carbonyl group can sometimes participate in side reactions. |

| Toluene | 2.4 | 0.36 | Nonpolar | Poor | Generally results in slow reaction rates due to low polarity and poor solubility of polar reactants. |

| Methanol (MeOH) | 33 | 1.70 | Polar Protic | Poor (Avoid) | Will readily react with the sulfonyl chloride (solvolysis) and deactivate the nucleophile through hydrogen bonding.[4] |

| Water (H₂O) | 80 | 1.85 | Polar Protic | Poor (Avoid) | Rapid hydrolysis of the sulfonyl chloride will occur.[4] |

Data compiled from various sources.[6][7]

Experimental Protocols

Protocol for Solvent Screening in Sulfonamide Formation

This protocol provides a framework for systematically evaluating different solvents for the reaction of this compound with a representative amine.

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine)

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Anhydrous solvents for screening (e.g., Acetonitrile, Dichloromethane, Tetrahydrofuran)

-

Thin Layer Chromatography (TLC) plates, developing chamber, and appropriate eluent

-

Standard laboratory glassware

Procedure:

-

Setup: In separate, dry reaction vials equipped with stir bars, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in each of the selected anhydrous solvents (e.g., ACN, DCM, THF) to a concentration of approximately 0.2 M.

-

Cooling: Cool the vials to 0 °C in an ice-water bath.

-

Addition of Sulfonyl Chloride: To each vial, add a solution of this compound (1.1 eq.) in the corresponding solvent dropwise over 5 minutes.

-

Reaction Monitoring: Stir the reactions at 0 °C for 30 minutes, then allow them to warm to room temperature. Monitor the progress of each reaction by TLC at regular intervals (e.g., 1, 2, 4, and 24 hours), comparing the consumption of the starting amine and the formation of the sulfonamide product.

-

Analysis: Based on the TLC analysis, determine the solvent that provides the fastest and cleanest conversion to the desired product. This solvent should be selected for larger-scale reactions.

Caption: Workflow for Solvent Screening Protocol.

General Protocol for the Synthesis of a Sulfonamide

This protocol is a general starting point for the synthesis of a sulfonamide using this compound in a preferred polar aprotic solvent.

Materials:

-

This compound (1.1 eq.)

-

Amine (1.0 eq.)

-

Triethylamine (1.2 eq.)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

-

1 M HCl (aq)

-

Saturated NaHCO₃ (aq)

-

Brine (saturated NaCl (aq))

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.) and anhydrous DCM or ACN. Add triethylamine (1.2 eq.) and stir the solution at room temperature until all solids dissolve.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Sulfonyl Chloride: Add this compound (1.1 eq.) dropwise to the cooled solution.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 2-16 hours, monitoring by TLC.

-

Workup:

-

Quench the reaction with the addition of water.

-

Transfer the mixture to a separatory funnel and dilute with more of the organic solvent.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Troubleshooting and Advanced Considerations

-

Slow or Incomplete Reactions: If the reaction is sluggish, particularly with a sterically hindered amine, consider switching to a more polar aprotic solvent like DMF and gently heating the reaction. The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also accelerate the reaction.[8]

-

Byproduct Formation: The primary byproduct is often the result of hydrolysis of the sulfonyl chloride. Ensure all glassware is dry and use anhydrous solvents. If solvolysis is still an issue, a less nucleophilic solvent may be required.

-

Workup and Purification: The choice of solvent can impact the workup. For instance, water-miscible solvents like ACN and DMF will require dilution with a water-immiscible solvent (e.g., ethyl acetate) and extensive washing with water and brine to ensure their complete removal.[9] The solubility of the resulting sulfonamide should also be considered; highly polar sulfonamides may require different extraction solvents.[10]

-

Green Chemistry Alternatives: For a more sustainable approach, consider the use of deep eutectic solvents (DESs). These have been shown to be effective media for sulfonamide synthesis, often allowing for simpler, filtration-based workups.[6][11]

Conclusion

The selection of a solvent for reactions involving this compound is a critical decision that profoundly impacts the success of the synthesis. A thorough understanding of the underlying reaction mechanism and the role of solvent-solute interactions is paramount. For the Sₙ2-type reactions typical of this substrate, polar aprotic solvents, particularly acetonitrile and dichloromethane, offer the best balance of reactivity and ease of handling. By following the systematic approach to solvent screening and optimization outlined in this guide, researchers can significantly improve reaction efficiency, minimize byproduct formation, and streamline purification, ultimately accelerating their research and development efforts.

References

- BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem.

- BenchChem. (2025).

- Martin, A., Wu, P. L., & Adjei, A. (1988). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 77(10), 889-893.

- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE, 8(4), 194-204.

- MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914-927.

-

UCLA Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved from [Link]

- Capua, M., et al. (2022). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Chemistry – A European Journal, 28(1), e202103444.

- Alonso, D. A., et al. (2022). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry, 24(18), 7016-7023.

- RSC Publishing. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. RSC Advances, 10(18), 10633-10644.

- NIH Public Access. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 73(11), 4359-4361.

-

Scribd. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Erowid. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

-

Organic Division. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

- Canadian Science Publishing. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1451-1457.

-

Chemistry LibreTexts. (2021). 8.2: Factors That Affect Sₙ2 Reactions. Retrieved from [Link]

- RSC Advances. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(42), 19344-19348.

-

Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

- RSC Publishing. (2022). Direct vicinal sulfonyloximation of alkenes: an efficient and straightforward approach towards the synthesis of α-sulfonyl ketoximes. RSC Advances, 12(24), 15159-15169.

- Schmitt, A.-M. D. (2016). Chapter 13: Synthesis of Sulfonamides. In Comprehensive Organic Synthesis II (pp. 535-573). Elsevier.

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by S-N coupling. Retrieved from [Link]

-

Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.

-

ResearchGate. (2023). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfonates by sulfonylation (tosylation). Retrieved from [Link]

- Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.

- BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. BenchChem.

- Thieme. (2024).

- NIH Public Access. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 55(30), 4144-4146.

- ResearchGate. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.

- BenchChem. (2025).

- Food Safety and Inspection Service. (2009).

-

Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

- ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.

-

University of Rochester. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in Sₙ Reactions. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Data for Common Solvents. Retrieved from [Link]

- Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution.

-

GitHub Pages. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

-

University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]

- BenchChem. (2025).

- European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290.

-

Organic Chemistry Portal. (n.d.). Synthesis of sulfonates by sulfonylation (tosylation). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. forums.studentdoctor.net [forums.studentdoctor.net]

- 2. cbijournal.com [cbijournal.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 6. ricerca.uniba.it [ricerca.uniba.it]

- 7. researchgate.net [researchgate.net]

- 8. jsynthchem.com [jsynthchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

Troubleshooting & Optimization

Improving reaction yields when using 3-Methylcyclopentane-1-sulfonyl chloride

Welcome to the technical support center for 3-Methylcyclopentane-1-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent. Here, we address common challenges encountered during its application in organic synthesis, with a primary focus on improving reaction yields and minimizing side products. The guidance provided is rooted in fundamental principles of chemical reactivity, drawing upon established literature for analogous sulfonyl chlorides to offer practical, field-proven insights.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry and agrochemical research. Its aliphatic, cyclic structure, featuring a secondary carbon attached to the sulfonyl group and a methyl substituent, introduces specific steric and electronic properties. These characteristics can be advantageous for creating complex molecular architectures but may also necessitate careful optimization of reaction conditions to achieve desired outcomes.[1] This guide will help you troubleshoot common issues and optimize your synthetic protocols.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing detailed explanations and actionable protocols.

Issue 1: Low or No Yield of the Desired Sulfonamide

Question: I am reacting this compound with my amine of interest but am observing very low conversion to the desired sulfonamide. What are the likely causes and how can I improve the yield?

Answer: Low yields in sulfonamide synthesis are a frequent challenge and can be attributed to several factors, particularly when using a sterically demanding and moisture-sensitive reagent like this compound.[2]

Probable Causes & Solutions:

-

Hydrolysis of the Sulfonyl Chloride: Alkanesulfonyl chlorides are highly susceptible to hydrolysis, reacting with trace amounts of water to form the corresponding sulfonic acid, which is unreactive towards amines.[2] The sterically hindered nature of this compound may slow its reaction with the amine, making the competing hydrolysis reaction more significant.

-

Solution:

-

Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly distilled, anhydrous solvents. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.

-

-

-

Poor Nucleophilicity of the Amine: The reactivity of the amine is a critical factor.[3] Sterically hindered amines (e.g., secondary amines with bulky substituents) or electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less nucleophilic and will react more slowly.[3][4]

-

Solution:

-

Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the reactivity barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.

-

Use of a Catalyst: For poorly reactive amines, the addition of a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonyl-DMAP intermediate.

-

-

-

Inappropriate Base Selection: The base is essential for neutralizing the HCl generated during the reaction.[2] If the base is not strong enough or is too sterically hindered, the accumulating HCl will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.

-

Solution:

-

Non-Nucleophilic Tertiary Amines: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. Use at least 1.5-2.0 equivalents to ensure complete HCl scavenging.

-

Pyridine: Can be used as both a base and a solvent. It can also act as a nucleophilic catalyst, similar to DMAP.[5] However, be aware that at higher temperatures, it can lead to side reactions.

-

-

Workflow for Optimizing Low Yields:

Caption: Decision workflow for troubleshooting low sulfonamide yields.

Issue 2: Formation of Multiple Products and Purification Difficulties

Question: My reaction is messy, showing multiple spots on TLC, and I'm struggling to isolate the pure sulfonamide. What are the likely side reactions?

Answer: The formation of multiple byproducts is often due to the high reactivity of the sulfonyl chloride and potential secondary reactions.

Probable Causes & Solutions:

-

Reaction with the Base (Pyridine or DMAP): While catalytic, these bases can form stable pyridinium or DMAP-adducts with the sulfonyl chloride, which may appear as separate spots on a TLC plate.

-

Double Sulfonylation of Primary Amines: If a primary amine (R-NH₂) is used, it is possible for the initially formed sulfonamide (R-NH-SO₂R') to be deprotonated by a strong base and react with a second molecule of the sulfonyl chloride to form a bis-sulfonated product (R-N(SO₂R')₂).

-

Solution:

-

Control Stoichiometry: Use a slight excess of the amine (1.1 to 1.2 equivalents) relative to the sulfonyl chloride.

-

Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

-

-

-

Elimination to Form a Sulfene Intermediate: Alkanesulfonyl chlorides with an α-hydrogen can undergo elimination in the presence of a strong base to form a highly reactive sulfene intermediate (R-CH=SO₂). This intermediate can then react non-selectively with nucleophiles in the reaction mixture, leading to a variety of byproducts.

-

Solution:

-

Use a Hindered, Non-Nucleophilic Base: A base like DIPEA is less likely to promote elimination than less hindered bases.

-

Temperature Control: Keep the reaction temperature as low as possible while still allowing the desired sulfonylation to proceed.

-

-

Proposed Reaction and Side-Reaction Pathways:

Caption: Primary reaction and potential side-reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is best kept in a cool, dry place, such as a desiccator, away from incompatible materials like strong bases and alcohols.

Q2: Can I use an aqueous workup for my reaction?

A2: Yes, but it should be performed quickly and at a low temperature (e.g., using an ice bath). Prolonged contact with water, especially under basic or acidic conditions, will promote the hydrolysis of any unreacted sulfonyl chloride, which can complicate purification.

Q3: What is a good starting point for reaction conditions with a simple primary amine?

A3: A robust starting protocol is as follows:

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for many organic compounds; relatively unreactive. |

| Amine (eq.) | 1.0 - 1.1 | A slight excess can help drive the reaction to completion. |

| Base | Triethylamine (Et₃N) | A common, effective, non-nucleophilic base. |

| Base (eq.) | 1.5 - 2.0 | Ensures complete neutralization of generated HCl. |

| Temperature | 0 °C to Room Temperature | Start at 0 °C and allow to warm to RT. Controls initial exotherm. |

| Addition | Add sulfonyl chloride to amine/base | Prevents high local concentration of the electrophile. |

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 mmol) and anhydrous DCM (10 mL).

-

Add triethylamine (2.0 mmol, 2.0 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.05 mmol, 1.05 eq.) in anhydrous DCM (5 mL).

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the amine is consumed (typically 2-12 hours).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Q4: The reaction with my secondary amine is very slow. What should I do?

A4: Secondary amines are less nucleophilic and more sterically hindered than primary amines.[3] To improve the reaction rate, you can:

-

Increase the reaction temperature to reflux in a solvent like DCM or THF.

-

Add a catalytic amount of DMAP (5-10 mol%).

-

Consider using a stronger, non-nucleophilic base if protonation is an issue.

-

Allow for a longer reaction time (24-48 hours).

By systematically addressing these common issues, you can significantly improve the success rate of your reactions involving this compound, leading to higher yields and purer products.

References

- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

-

Pharmaffiliates. (n.d.). 3-Methylbenzenesulfonyl Chloride. Retrieved from [Link]

- Barceló, G., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.

- Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 193-214.

-

Request PDF. (2009). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

Sources

Technical Support Portal: 3-Methylcyclopentane-1-sulfonyl chloride Derivatives

Status: Active Ticket ID: CHEM-SUP-3MCP-SC Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Critical Stability & Handling (Read Me First)

Current Issue: Users frequently report rapid degradation, "gumming," or yield loss during final isolation.

Root Cause Analysis: Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), 3-Methylcyclopentane-1-sulfonyl chloride is an aliphatic sulfonyl chloride. It possesses distinct reactivity profiles that make it significantly less stable:

-

Hydrolytic Instability: It reacts violently with moisture to form 3-methylcyclopentanesulfonic acid and HCl. The HCl autocatalyzes further decomposition.

-

Thermal Instability: Aliphatic sulfonyl chlorides are prone to thermal desulfonylation (loss of SO₂) at elevated temperatures, particularly if distillation is attempted at insufficient vacuum.

-

Alpha-Proton Acidity: The proton at the C1 position (alpha to the sulfonyl group) is acidic. Strong bases can induce elimination of HCl to form a sulfene intermediate, leading to oligomerization.

Standard Handling Protocol

-

Atmosphere: Strictly anhydrous Argon or Nitrogen.

-

Temperature: Store at -20°C. Handle reaction mixtures < 0°C during quenching.

-

Solvents: Must be anhydrous (dried over 4Å molecular sieves). Avoid nucleophilic solvents (MeOH, EtOH, Water).

Troubleshooting: Workup & Isolation

User Question: "My reaction is complete, but I lose 40% of my yield during aqueous workup. The product turns into a viscous oil. How do I stop this?"

Technical Solution: The "viscous oil" is likely the sulfonic acid hydrolysis product. You must minimize contact time with water and ensure the aqueous phase is cold.

Optimized Quench Protocol

Do not pour the reaction mixture into water. Instead, follow this reverse-quench procedure:

Figure 1: Optimized Kinetic Quench Workflow. The critical control point is the phase separation time (<5 mins) to prevent hydrolysis.

Purification Methods: Chromatography vs. Distillation

User Question: "The compound decomposes on the silica column. Can I distill it instead?"

Technical Solution: Distillation is risky for this derivative due to the 3-methyl substitution, which lowers the thermal decomposition threshold. Flash Chromatography on Buffered Silica is the preferred method.

Method A: Buffered Flash Chromatography (Recommended)

Standard silica gel is slightly acidic (pH 6.5–7.0), which is sufficient to degrade aliphatic sulfonyl chlorides. You must neutralize the stationary phase.

Protocol:

-

Slurry Preparation: Mix Silica Gel 60 (230–400 mesh) with your eluent (e.g., Hexane/EtOAc 9:1).

-

Buffering: Add 1% Triethylamine (Et₃N) to the slurry. Swirl for 5 minutes.

-

Packing: Pour the column. Flush with 2 column volumes (CV) of eluent without Et₃N to remove excess base (excess base can cause sulfene formation).

-

Loading: Load sample as a liquid (if oil) or dissolved in minimal DCM.

-

Elution: Run fast. Isolate product fractions immediately and evaporate.

Method B: Vacuum Distillation (High Risk)

Only attempt if the compound is >90% pure crude and you have high-vacuum equipment.

-

Vacuum Requirement: < 0.5 mmHg (essential).

-

Bath Temperature: NEVER exceed 60°C.

-

Observation: If the liquid turns dark brown/black, stop immediately. This indicates SO₂ extrusion.

Comparison Table: Purification Options

| Feature | Buffered Silica (Rec.) | Vacuum Distillation | Recrystallization |

| Purity Potential | High (>98%) | Moderate (Azeotropes) | High (Isomer dependent) |